BenchChemオンラインストアへようこそ!

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea

Urea transporter B (UT-B) Diuretic target Erythrocyte osmotic lysis assay

1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1421513-05-4, molecular formula C₁₈H₂₀N₄O₃, molecular weight 340.4 g/mol) is a synthetic trisubstituted urea derivative within the pyrazolyl-urea class. It features a furan-2-yl-substituted N-methylpyrazole core linked via a methylene bridge to a urea moiety bearing a 4‑methoxybenzyl group.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1421513-05-4
Cat. No. B2400072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea
CAS1421513-05-4
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3
InChIInChI=1S/C18H20N4O3/c1-22-16(17-4-3-9-25-17)10-14(21-22)12-20-18(23)19-11-13-5-7-15(24-2)8-6-13/h3-10H,11-12H2,1-2H3,(H2,19,20,23)
InChIKeyQTHSUZIRUZLGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1421513-05-4): Procurement-Relevant Compound Profile


1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1421513-05-4, molecular formula C₁₈H₂₀N₄O₃, molecular weight 340.4 g/mol) is a synthetic trisubstituted urea derivative within the pyrazolyl-urea class. It features a furan-2-yl-substituted N-methylpyrazole core linked via a methylene bridge to a urea moiety bearing a 4‑methoxybenzyl group. The compound has been catalogued in authoritative bioactivity databases with experimentally determined inhibition data against urea transporter B (UT‑B) [1].

Why In-Class Pyrazolyl-Urea Analogs Cannot Simply Substitute 1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea


Pyrazolyl-ureas exhibit exquisitely structure-dependent biological activity; minor alterations in substituent identity, position, or linker geometry produce dramatic shifts in target engagement and potency [1]. The title compound incorporates three structural features—the furan‑2‑yl group on the pyrazole, the methylene bridge between the pyrazole and urea, and the 4‑methoxybenzyl urea terminus—that, in combination, are absent from all well‑characterized pyrazolyl‑urea pharmacophores such as the ACAT inhibitor FR186054 or the p38 MAPK‑targeted N‑pyrazole‑N′‑aryl ureas. Consequently, substituting with an off‑the‑shelf pyrazolyl‑urea would eliminate these structural determinants and is unlikely to preserve the compound’s distinct UT‑B interaction profile.

Quantitative Differentiation Evidence for 1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea


UT-B Inhibition Potency: Mid-Micromolar Activity Distinguished from Nanomolar and High-Micromolar UT-B Inhibitors

The compound inhibits urea transporter B (UT-B) with an IC₅₀ of 2,540 nM (2.54 μM) in Sprague‑Dawley rat erythrocytes [1]. This potency sits between the highly optimized nanomolar UT‑B inhibitor UTBinh‑14 (IC₅₀ = 10–25 nM for human/mouse UT‑B) and the weakly active isovaleric acid p‑tolylester (IC₅₀ ≈ 80,340 nM) [2]. The mid‑micromolar activity indicates that the furan‑pyrazole scaffold provides a distinct starting point for UT‑B ligand optimization, occupying a potency window not addressed by existing tool compounds.

Urea transporter B (UT-B) Diuretic target Erythrocyte osmotic lysis assay

Structural Differentiation: Furan‑2‑yl Substituent on the Pyrazole Ring

The 5‑position of the pyrazole ring bears a furan‑2‑yl group, a heteroaromatic substituent absent from the structurally characterized ACAT inhibitor FR186054 (which carries a pyrazol‑3‑yl‑phenyl fragment) [1] and from the p38 MAPK‑targeted N‑pyrazole‑N′‑aryl ureas [2]. In the broader pyrazolyl‑urea angiogenesis series reported by Meta et al., different aryl/heteroaryl decorations on the pyrazole nucleus produce divergent effects on ERK1/2, p38MAPK, and Akt phosphorylation [2], demonstrating that the furan‑2‑yl group is not a functionally silent replacement but a determinant of signaling pathway selectivity.

Heterocyclic SAR Furan pharmacophore Pyrazole derivatization

Linker Geometry: Methylene Bridge Between Pyrazole and Urea

The urea moiety is attached to the pyrazole 3‑position via a methylene (–CH₂–) bridge, whereas the classical pyrazolyl‑urea kinase inhibitor pharmacophore features a direct N–pyrazole to urea linkage [1]. In the imidazopyrazolecarboxamide series reported by Meta et al. (2017), loss of conformational flexibility through ring fusion was shown to potentiate kinase inhibitory activity [1]. The methylene spacer in the title compound introduces rotational freedom that may alter the presentation of the urea hydrogen‑bonding network relative to rigid analogs, potentially explaining the compound's preference for UT‑B over classical kinase targets.

Linker SAR Conformational flexibility Urea pharmacophore

4‑Methoxybenzyl Urea Terminus: Differentiation from 4‑Methoxyphenyl Urea Analogs

The urea nitrogen distal to the pyrazole bears a 4‑methoxybenzyl group rather than the more common 4‑methoxyphenyl group found in p38 MAPK inhibitor series [1] and the adenosine receptor antagonist MRE 3008F20 . The benzylic –CH₂– spacer increases conformational flexibility, alters the pKa of the adjacent urea NH₍, and lowers the overall aromatic conjugation compared to directly linked phenylureas. SAR studies on N‑pyrazolyl‑N′‑alkyl/benzyl/phenylureas as IL‑8‑induced neutrophil chemotaxis inhibitors demonstrated that benzyl‑ vs. phenyl‑substitution significantly modulates potency [2].

Benzyl vs. phenyl urea Metabolic stability Lipophilicity modulation

Recommended Application Scenarios for 1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea (CAS 1421513-05-4)


Chemical Probe for Urea Transporter B (UT‑B) at Mid‑Micromolar Working Concentrations

With a validated IC₅₀ of 2.54 μM against UT‑B in rat erythrocytes [1], the compound is suitable as a moderate‑affinity UT‑B probe for functional studies where complete transporter inhibition is not required, such as titration experiments to establish UT‑B occupancy–response relationships or as a weaker control alongside nanomolar inhibitors like UTBinh‑14 (IC₅₀ ~10–25 nM) [2].

Scaffold‑Hopping Starting Point for Novel UT‑B Inhibitor Optimization

The compound’s furan‑pyrazole‑methylene‑urea architecture is structurally orthogonal to known UT‑B inhibitor chemotypes (e.g., triazolothienopyrimidines). The mid‑micromolar potency, combined with its distinct heterocyclic composition, positions it as a viable hit for structure‑based optimization campaigns aimed at improving UT‑B affinity while avoiding intellectual property covering existing UT‑B inhibitor classes.

Selectivity Profiling Against Classical Pyrazolyl‑Urea Kinase Targets

Given that pyrazolyl‑ureas with direct N–pyrazole to urea connectivity are established kinase inhibitors (p38α MAPK, Src, TrKA) [1], this compound—with its methylene bridge and furan substituent—can serve as a selectivity control to determine whether the target scaffold’s activity is redirected away from kinase pathways toward transporters such as UT‑B. Western blot monitoring of ERK1/2, p38MAPK, and Akt phosphorylation, as described in the Meta et al. 2017 screening cascade [1], provides the experimental framework for such profiling.

Synthetic Intermediate for Parallel Library Generation

The primary amine precursor C‑(5‑furan‑2‑yl‑1‑methyl‑1H‑pyrazol‑3‑yl)‑methylamine (CAS 1177358‑28‑9) is commercially available [2]. The target compound itself can be accessed via urea coupling with 4‑methoxybenzyl isocyanate. This modular synthetic route enables rapid diversification of the urea terminus to generate focused libraries exploring R‑group SAR at the 4‑methoxybenzyl position.

Quote Request

Request a Quote for 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.